molecular formula C18H13N3O5 B13769385 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]- CAS No. 68959-32-0

2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-

Cat. No.: B13769385
CAS No.: 68959-32-0
M. Wt: 351.3 g/mol
InChI Key: XGIFPIXDLFQMOU-UHFFFAOYSA-N
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Description

3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-2-NAPHTHOIC ACID is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-2-NAPHTHOIC ACID typically involves the diazotization of 2-methyl-5-nitroaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

    Diazotization: 2-methyl-5-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 3-hydroxy-2-naphthoic acid in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo dye.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-2-NAPHTHOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl group and the azo linkage can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives and quinones.

    Reduction: Amines and hydrazines are typical products.

    Substitution: Various substituted azo dyes with different functional groups.

Scientific Research Applications

3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-2-NAPHTHOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes for textiles, inks, and plastics due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-2-NAPHTHOIC ACID involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.

    Pathways Involved: It can influence cellular pathways by altering the function of enzymes and receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-4-[(2-METHYL-4-NITROPHENYL)AZO]-2-NAPHTHOIC ACID
  • 3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-N-(2-METHYLPHENYL)-2-NAPHTHALENECARBOXAMIDE

Uniqueness

3-HYDROXY-4-[(2-METHYL-5-NITROPHENYL)AZO]-2-NAPHTHOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nitro group enhances its electron-withdrawing capability, affecting its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise control over chemical behavior and stability.

Properties

IUPAC Name

3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c1-10-6-7-12(21(25)26)9-15(10)19-20-16-13-5-3-2-4-11(13)8-14(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIFPIXDLFQMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9071929
Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
Source EPA DSSTox
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Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68959-32-0
Record name 3-Hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-2-naphthalenecarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-(2-methyl-5-nitrophenyl)diazenyl)-
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-
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Record name 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-
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Record name 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-2-naphthoic acid
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Record name 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-2-naphthoic acid
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